2-(2-Chlorobenzoyl)oxazole
Overview
Description
- 2-(2-Chlorobenzoyl)oxazole is a heterocyclic compound with a five-membered ring containing one nitrogen and one oxygen atom.
- It was first synthesized in 1884 and has a boiling point of 69°C.
- The structure of 2-(2-Chlorobenzoyl)oxazole is shown below:
!2-(2-Chlorobenzoyl)oxazole
Synthesis Analysis
- Various synthetic protocols exist for oxazole synthesis, including reactions with amino alcohols, carboxylic acids, carbonyl compounds, and alkenes.
- The van Leusen oxazole synthesis is a notable strategy for preparing oxazole-based medicinal compounds.
Molecular Structure Analysis
- 2-(2-Chlorobenzoyl)oxazole contains a five-membered ring with one nitrogen and one oxygen atom.
- It has a molecular weight of 153.57 g/mol.
Chemical Reactions Analysis
- 2-(2-Chlorobenzoyl)oxazole can participate in various chemical reactions, including condensations, cyclizations, and functional group transformations.
Physical And Chemical Properties Analysis
- 2-(2-Chlorobenzoyl)oxazole is a clear yellow liquid with a refractive index of 1.566 (lit.).
- It has a boiling point of 201-202°C (lit.) and a melting point of 7°C (lit.).
- Safety precautions include avoiding ingestion, eye contact, and inhalation.
Scientific Research Applications
Coordination Chemistry and Asymmetric Synthesis
Oxazole derivatives, including 2-oxazolines, play a crucial role in coordination chemistry and asymmetric synthesis. They are used as chiral auxiliaries in transition metal-catalyzed reactions due to their versatility in ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. These properties facilitate the structural characterization of complexes in both solid states, through X-ray diffraction, and in solution, using NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).
Corrosion Inhibition
Research on oxazole derivatives has extended into the field of corrosion science, where compounds like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole have been investigated as corrosion inhibitors for mild steel in acidic conditions. These studies highlight the potential of oxazole derivatives in protecting metals from corrosion, contributing to materials science and engineering (Moretti, Guidi, & Fabris, 2013).
Organic Synthesis and Medicinal Chemistry
Oxazole derivatives are significant in organic synthesis and medicinal chemistry, where they serve as scaffolds for developing novel compounds with antimicrobial and anti-inflammatory activities. The versatility of oxazole chemistry allows for the creation of diverse molecules with potential therapeutic applications, underscoring the importance of oxazole derivatives in drug discovery and development (Karegoudar et al., 2008).
Supramolecular and Coordination Chemistry
The research on oxazole and triazole derivatives has significantly contributed to supramolecular and coordination chemistry, demonstrating the versatility of these heterocycles in forming diverse supramolecular interactions. These properties have found applications in anion recognition, catalysis, and photochemistry, further highlighting the broad utility of oxazole derivatives in scientific research (Schulze & Schubert, 2014).
Safety And Hazards
- It is classified as a combustible liquid and may cause skin and eye irritation.
- Proper handling and protective measures are essential.
Future Directions
- Researchers should continue exploring the synthesis and biological activities of oxazole derivatives.
- Investigate potential therapeutic applications and develop newer compounds based on oxazole scaffolds.
properties
IUPAC Name |
(2-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRPQIWERELMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642075 | |
Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzoyl)oxazole | |
CAS RN |
898759-73-4 | |
Record name | (2-Chlorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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